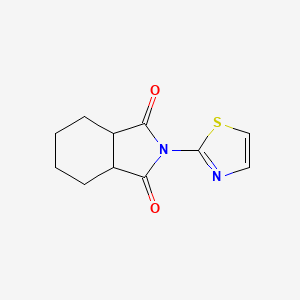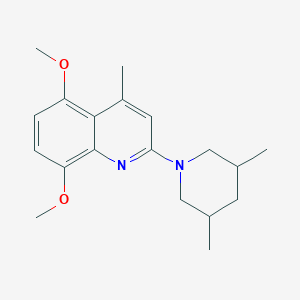
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and activation of B cells, which are essential for the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide binds to the active site of BTK and inhibits its activity, which leads to the inhibition of downstream signaling pathways that are critical for B cell survival and proliferation. This results in the suppression of B cell activation and proliferation, which makes N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide a potential therapeutic agent for B cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has demonstrated dose-dependent inhibition of BTK activity and suppression of B cell proliferation and survival. N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to reduce the production of inflammatory cytokines and chemokines in preclinical models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, good oral bioavailability, and favorable pharmacokinetic profile. However, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has some limitations, including its potential for off-target effects and the need for further optimization of dosing regimens.
Orientations Futures
There are several future directions for the research and development of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One potential direction is the evaluation of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in clinical trials for B cell malignancies and autoimmune diseases. Another direction is the investigation of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in combination with other therapeutic agents, such as monoclonal antibodies or chemotherapy. Additionally, further studies are needed to optimize the dosing regimens and evaluate the long-term safety and efficacy of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of tert-butylamine with 3-methylbenzyl chloride to form N-tert-butyl-3-methylbenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to inhibit BTK activity and block B cell proliferation and survival. N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-tert-butyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14-6-5-7-15(12-14)13-20-10-8-16(9-11-20)17(21)19-18(2,3)4/h5-7,12,16H,8-11,13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKYAUUUROVOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(3-methylbenzyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)
![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)

![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)
![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)

![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4959905.png)
![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)

